LpxC-IN-13 vs. CHIR-090: Superior Solubility Profile for Intravenous Formulation
LpxC-IN-13 was specifically engineered to address the poor aqueous solubility that limited the clinical development of earlier LpxC inhibitors like CHIR-090. The lead optimization program identified LpxC-IN-13 as one of the compounds exhibiting 'high solubility,' enabling the development of an aqueous formulation for high-dose intravenous administration [1]. In contrast, CHIR-090 and related early hydroxamate LpxC inhibitors were hampered by poor physicochemical properties that precluded effective parenteral dosing [2]. While exact solubility values for LpxC-IN-13 are not publicly disclosed, the published designation of 'high solubility' is presented in direct contrast to the baseline of 'limited solubility' for the starting lead compounds [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High solubility (enabling IV formulation) |
| Comparator Or Baseline | Lead compounds (baseline) and CHIR-090: limited solubility |
| Quantified Difference | Not numerically quantified in source; described as qualitative improvement enabling IV administration |
| Conditions | Optimization for high-dose intravenous administration |
Why This Matters
For translational research requiring in vivo efficacy studies or preclinical toxicology, a compound that can be reliably formulated for intravenous dosing at high concentrations is essential; LpxC-IN-13 was specifically selected for this property.
- [1] Panchaud P, Surivet JP, Diethelm S, et al. Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration. J Med Chem. 2020;63(1):88-102. doi:10.1021/acs.jmedchem.9b01605. View Source
- [2] McAllister LA, Montgomery JI, Abramite JA, et al. Heterocyclic methylsulfone hydroxamic acid LpxC inhibitors as Gram-negative antibacterial agents. Bioorg Med Chem Lett. 2012;22(22):6832-6838. doi:10.1016/j.bmcl.2012.09.048. View Source
